molecular formula C10H18N2O B3320835 3,9-Diazaspiro[5.6]dodecan-10-one CAS No. 1268334-89-9

3,9-Diazaspiro[5.6]dodecan-10-one

Cat. No.: B3320835
CAS No.: 1268334-89-9
M. Wt: 182.26
InChI Key: IOFACBFNQDKXJM-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.6]dodecan-10-one is a bicyclic heterocycle that features a spiro nitrogen and a carbonyl group. This compound is known for its unique structural properties and has been studied for its potential pharmacological effects, including antitumor, antiviral, and antidepressant activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazaspiro[5.6]dodecan-10-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of a linear precursor containing amine and ketone functionalities. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the spiro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazaspiro[5.6]dodecan-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The nitrogen atoms in the spiro structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

3,9-Diazaspiro[5

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including antitumor, antiviral, and antidepressant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,9-Diazaspiro[5.6]dodecan-10-one involves its interaction with specific molecular targets and pathways. The spiro nitrogen and carbonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of tumor growth or antiviral activity.

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one: This compound has a similar spiro structure but with a methyl group at the 9-position.

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another spiro compound with different ring sizes and an oxygen atom in the structure.

Uniqueness

3,9-Diazaspiro[5.6]dodecan-10-one is unique due to its specific ring size and the presence of both spiro nitrogen and carbonyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3,9-diazaspiro[5.6]dodecan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10/h11H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFACBFNQDKXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CCNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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